N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-10-7-15-14(18)12-5-4-6-13(11-12)21(19,20)16-8-2-1-3-9-16/h4-6,11,17H,1-3,7-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAWIIJTLOHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 3-Nitrobenzoic Acid Derivatives
The foundational step in synthesizing N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide involves introducing the piperidine sulfonyl group at the meta position of the benzamide scaffold. A validated approach involves reacting 3-nitrobenzoic acid with piperidine-1-sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). This yields 3-(piperidine-1-sulfonyl)nitrobenzene, which is subsequently reduced to the corresponding amine using catalytic hydrogenation (Pd/C, H₂, 50 psi).
Critical Parameters
-
Temperature : 0–5°C during sulfonylation to minimize side reactions.
-
Catalyst Load : 5% Pd/C for efficient nitro reduction.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The hydroxyl-substituted ethylamine moiety is introduced via carbodiimide-mediated coupling. A representative protocol involves activating 3-(piperidine-1-sulfonyl)benzoic acid with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). Subsequent addition of 2-hydroxyethylamine at 0°C, followed by stirring at room temperature for 12–18 hours, affords the target compound.
Reaction Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI Equiv. | 1.2 | 82 | 98 |
| DMAP Equiv. | 0.1 | 85 | 97 |
| Solvent | THF | 88 | 99 |
| Reaction Time (h) | 16 | 90 | 99 |
Data adapted from large-scale syntheses of analogous benzamides.
Mixed Anhydride Method
Alternative protocols employ isobutyl chloroformate (IBCF) to generate a reactive mixed anhydride intermediate. In a typical procedure, 3-(piperidine-1-sulfonyl)benzoic acid is dissolved in DCM, cooled to −10°C, and treated with IBCF and N-methylmorpholine. After 30 minutes, 2-hydroxyethylamine is added, and the mixture is stirred for 6 hours. This method avoids racemization and achieves yields of 84–89%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements in continuous flow chemistry enable kilogram-scale production. A tandem reactor system combines sulfonylation and amidation steps, reducing processing time from 48 hours (batch) to 8 hours. Key advantages include:
Purification Techniques
Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase. This resolves residual diethylamine and unreacted starting materials, achieving >99.5% purity.
Mechanistic Insights and Side Reactions
Competing Esterification
The hydroxyl group in 2-hydroxyethylamine may undergo unintended esterification with activated carboxylic acid intermediates. This side reaction is suppressed by:
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.
Scientific Research Applications
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Piperidine sulfonyl groups are recurrent in enzyme inhibitors (e.g., HIV-1 integrase in 17p) and receptor ligands (e.g., sigma receptors in [125I]PIMBA) .
Target Compound (Inferred Properties)
- Antiviral Activity : Piperidine sulfonyl-containing benzamides (e.g., 17p) inhibit HIV-1 integrase (IC₅₀ = 0.82 µM) .
- Oncology : Sigma receptor-binding benzamides (e.g., [125I]PIMBA) show tumor-selective uptake in prostate cancer models (Bmax = 1800–1930 fmol/mg protein) .
Analog-Specific Findings
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Estimated ~340–350 g/mol (based on formula C₁₅H₂₀N₂O₄S).
- Solubility: Hydroxyethyl and sulfonyl groups likely enhance aqueous solubility compared to nonpolar analogs (e.g., bicyclic Clocanfamide) .
- Metabolic Stability : Piperidine sulfonyl moieties may resist oxidative metabolism, as seen in stable radioiodinated benzamides .
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include:
- Sulfonylation : Introducing the piperidine-1-sulfonyl group via coupling reactions using sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) .
- Hydroxyethylation : Reaction of the benzamide intermediate with 2-bromoethanol or ethylene oxide in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Monitoring reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and characterizing intermediates with H NMR (e.g., hydroxyethyl proton signals at δ 3.6–4.0 ppm) .
Q. How can the structural integrity of the compound be confirmed?
Use a combination of:
- X-ray crystallography : Single-crystal analysis with SHELXL refinement (e.g., space group P2/c, R-factor <0.05) to resolve bond lengths (e.g., C–C: 1.52–1.53 Å) and hydrogen bonding networks (O–H⋯O) .
- NMR spectroscopy : H and C NMR to verify substituents (e.g., piperidine protons at δ 1.4–2.8 ppm, sulfonyl group absence of splitting) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 367.15) .
Q. What initial biological screening assays are appropriate for this compound?
Prioritize assays aligned with sulfonamide and benzamide pharmacophores:
- Enzyme inhibition : Test against carbonic anhydrase or histone deacetylases (HDACs) using fluorometric assays (IC determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Optimize reaction parameters systematically:
- Catalyst screening : Test Pd(PPh) or CuI for Suzuki-Miyaura couplings; adjust equivalents (1.2–2.0 eq.) .
- Solvent effects : Compare DMF vs. THF for polar vs. non-polar transition states .
- Temperature control : Increase to 100°C for sluggish amide bond formation, monitored via in-situ FTIR . Use HPLC (C18 column, acetonitrile/water) to quantify unreacted starting material and guide stoichiometric adjustments .
Q. How to resolve contradictions between crystallographic data and computational docking results?
- Cross-validation : Refine the X-ray structure with SHELXL to minimize R-factor discrepancies (<0.05), then dock using Glide (OPLS-AA grid) with flexible ligand sampling .
- Electrostatic potential maps : Compare experimental (X-ray) and calculated (DFT) electron densities to identify misaligned functional groups (e.g., sulfonyl orientation) .
- Free energy perturbations : Use molecular dynamics (MD) simulations (AMBER) to assess binding pose stability .
Q. How to establish structure-activity relationships (SAR) for this compound?
Design analogs with systematic substitutions:
- Piperidine modifications : Replace with morpholine or pyrrolidine rings to probe steric effects .
- Sulfonyl group variations : Introduce electron-withdrawing groups (e.g., -CF) to enhance target affinity .
- Hydroxyethyl chain : Shorten to ethyl or extend to propyl to assess hydrophilicity impact . Evaluate changes in bioactivity (e.g., IC shifts >10-fold indicate critical interactions) .
Q. What computational strategies are effective for predicting target interactions?
- Glide docking : Use the SP (Standard Precision) mode for initial screening, followed by XP (Extra Precision) for pose refinement. Include water molecules in the binding pocket .
- Prime-MM/GBSA : Calculate binding free energies (ΔG) to rank ligand efficacy .
- Pharmacophore modeling : Align with known sulfonamide inhibitors (e.g., acetazolamide) to identify essential motifs .
Q. How to assess compound stability under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss via LC-MS/MS .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition by H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
